![molecular formula C22H16BrClN2O3 B5109013 2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5109013.png)
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, commonly known as BMB-Cl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMB-Cl is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been found to have a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of BMB-Cl is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the survival and proliferation of cancer cells. BMB-Cl has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
BMB-Cl has been found to have a wide range of biochemical and physiological effects. Studies have shown that BMB-Cl can inhibit the growth of various microorganisms, including bacteria and fungi. BMB-Cl has also been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMB-Cl in lab experiments is its potent biological activity. BMB-Cl has been found to have a wide range of biological activities, which makes it a versatile tool for studying various cellular pathways. However, one of the limitations of using BMB-Cl in lab experiments is its potential toxicity. BMB-Cl has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BMB-Cl. One of the most promising directions is the development of new cancer therapies based on BMB-Cl. Studies have shown that BMB-Cl has potent anticancer activity, and further research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Another future direction is the development of new drugs for the treatment of inflammatory diseases based on BMB-Cl. Studies have shown that BMB-Cl has anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of BMB-Cl involves a series of chemical reactions. The starting materials for the synthesis are 4-bromophenol, 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and the product is purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
BMB-Cl has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BMB-Cl is in the field of cancer research. Studies have shown that BMB-Cl has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BMB-Cl has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O3/c1-13-2-9-20-19(10-13)26-22(29-20)14-3-8-17(24)18(11-14)25-21(27)12-28-16-6-4-15(23)5-7-16/h2-11H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZHWGYGDRMLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

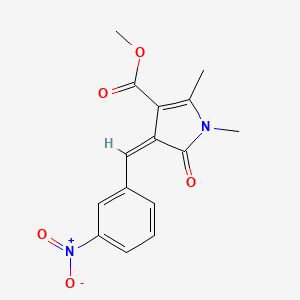
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B5108950.png)
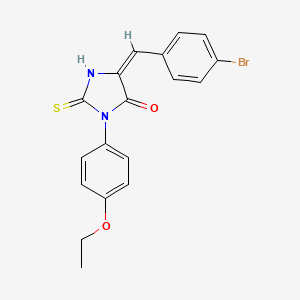
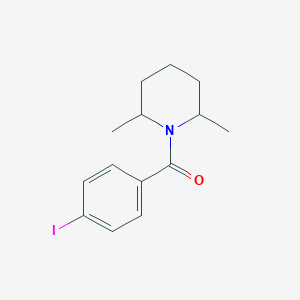
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
![3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)

![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5108992.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)
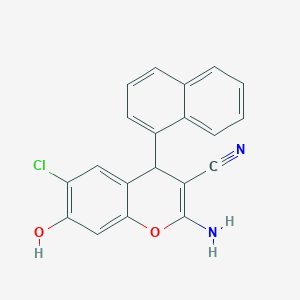
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109010.png)
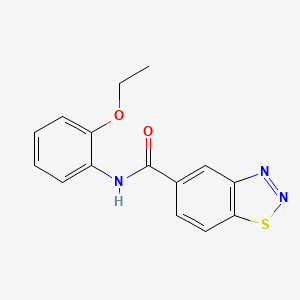
![[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5109020.png)